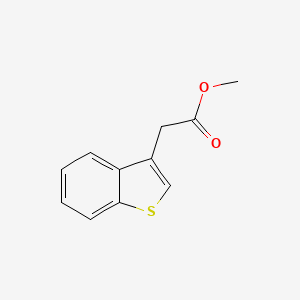

Methyl 2-(1-benzothiophen-3-yl)acetate

Descripción

Methyl 2-(1-benzothiophen-3-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol. The compound features a benzothiophene core substituted with an acetoxy methyl group at the 3-position. Benzothiophene derivatives are widely studied for their electronic and pharmacological properties due to the sulfur atom’s electron-rich nature, which enhances π-conjugation and reactivity in organic synthesis . This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Propiedades

Número CAS |

7597-67-3 |

|---|---|

Fórmula molecular |

C11H10O2S |

Peso molecular |

206.26 g/mol |

Nombre IUPAC |

methyl 2-(1-benzothiophen-3-yl)acetate |

InChI |

InChI=1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |

Clave InChI |

ODKSYEYDLVKYNI-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=CSC2=CC=CC=C21 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-(1-benzothiophen-3-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Variations Benzothiophene vs. Benzene: Methyl 2-(1-benzothiophen-3-yl)acetate’s benzothiophene core introduces sulfur-mediated electronic effects (e.g., enhanced π-conjugation and stability) compared to phenyl analogs like Methyl 2-phenylacetoacetate. This difference influences reactivity in electrophilic substitution and cyclization reactions . Benzothiophene vs. Benzothiazole: The sulfonamide-substituted benzothiazole in Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate exhibits distinct hydrogen-bonding capabilities and crystallographic behavior, unlike the non-oxidized sulfur in benzothiophene derivatives .

Ester Group Impact

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-(1-benzothiophen-3-yl)acetate) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and synthetic utility .

Functional Group Effects β-Keto Esters (Phenylacetoacetates): Methyl 2-phenylacetoacetate and its ethyl analog contain a β-keto group, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Knorr pyrrole synthesis). These properties are absent in the non-keto benzothiophene acetate .

Applications

- Pharmaceutical Intermediates : Benzothiophene acetates are used in synthesizing serotonin receptor modulators and kinase inhibitors, leveraging sulfur’s electronic effects for target binding .

- Illicit Chemistry : Phenylacetoacetate esters (e.g., Methyl 2-phenylacetoacetate) are regulated due to their role in synthesizing amphetamines .

Research Findings and Data

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.